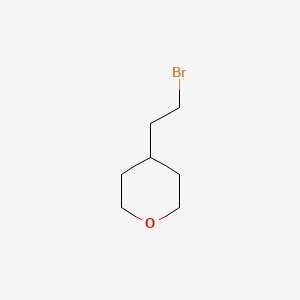

4-(2-Bromoethyl)tetrahydropyran

Description

Properties

IUPAC Name |

4-(2-bromoethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627188 | |

| Record name | 4-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4677-20-7 | |

| Record name | 4-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Bromoethyl)tetrahydropyran: A Technical Guide for Drug Discovery

CAS Number: 4677-20-7

This technical guide provides an in-depth overview of 4-(2-Bromoethyl)tetrahydropyran, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of biologically active molecules, particularly histone deacetylase (HDAC) inhibitors.

Core Properties and Safety Information

This compound is a versatile bifunctional molecule featuring a stable tetrahydropyran ring and a reactive bromoethyl group. These characteristics make it an ideal intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4677-20-7 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| Boiling Point | 224 °C | [1] |

| Density | 1.302 g/cm³ | [1] |

| Flash Point | 89 °C | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Safety Summary:

This compound is a hazardous substance that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and a bromine source).

Experimental Protocol: Synthesis via Phosphorus Tribromide

This protocol details the conversion of 2-(tetrahydropyran-4-yl)ethanol to this compound using phosphorus tribromide. This method is effective for primary and secondary alcohols.[4]

Materials:

-

2-(tetrahydropyran-4-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tetrahydropyran-4-yl)ethanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. A significant application is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for the treatment of cancers and other diseases. The tetrahydropyran ring can act as a "cap" group in the HDAC inhibitor pharmacophore, which interacts with the surface of the enzyme's active site. The bromoethyl group provides a reactive handle for attaching the rest of the inhibitor structure, typically a linker and a zinc-binding group.

Below is a generalized workflow for the synthesis of an HDAC inhibitor using this compound.

Caption: Synthetic workflow for an HDAC inhibitor.

Quantitative Data of Synthesized HDAC Inhibitors

The following table presents the in vitro biological activity of representative HDAC inhibitors synthesized using alkyl halide building blocks, including those structurally related to this compound. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.

Table 2: Biological Activity of Representative HDAC Inhibitors

| Compound ID | Target HDAC Isoform(s) | IC₅₀ (nM) | Reference |

| 7a | HDAC1 | 114.3 | [1][5] |

| HDAC2 | 53.7 | [1][5] | |

| 8a | HDAC1 | 2434.7 | [1][5] |

| HDAC2 | 205.4 | [1][5] | |

| 27f | HDAC1 | 22 | [6] |

| HDAC6 | 8 | [6] | |

| 39f | HDAC1 | 9 | [6] |

| HDAC6 | 14 | [6] |

This data highlights the utility of alkyl halide-containing building blocks in generating potent HDAC inhibitors with varying isoform selectivities.

Experimental Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a typical experimental workflow for the reaction of this compound with a nucleophile, a key step in the synthesis of more complex molecules like the aforementioned HDAC inhibitors.

Caption: General experimental workflow.

This in-depth technical guide provides a comprehensive overview of this compound, a valuable building block in modern drug discovery. Its well-defined properties, accessible synthesis, and proven utility in the creation of potent bioactive molecules make it a compound of significant interest to the scientific community.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 4-(2-Bromoethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the fundamental physicochemical properties of 4-(2-Bromoethyl)tetrahydropyran, a key building block in synthetic organic chemistry. The primary focus of this document is the determination and presentation of the compound's molecular weight, a critical parameter in stoichiometric calculations, analytical characterization, and process development.

Molecular Weight and Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula is C7H13BrO.[1][2][3] The precise molecular weight is calculated from the atomic weights of carbon, hydrogen, bromine, and oxygen.

The table below summarizes the elemental composition and the resulting molecular weight of the compound.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 193.084 |

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 193.08 g/mol .[1][2][3]

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its molecular formula and the standard atomic weights of its constituent elements.

Disclaimer: This document focuses solely on the molecular weight of this compound. The request for experimental protocols and signaling pathways is not applicable to the determination of a fundamental chemical property like molecular weight and has therefore not been included.

References

- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 4-(2-Bromoethyl)-tetrahydropyran | CAS: 4677-20-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 4677-20-7 CAS MSDS (4-(2-Bromoethyl)-tetrahydropyran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Synthesis and Characterization of 4-(2-Bromoethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Bromoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including a detailed experimental protocol for the bromination of the corresponding alcohol precursor. Furthermore, it presents a thorough characterization of the target compound, compiling its physical and spectroscopic data into structured tables for clarity and ease of comparison. The guide also includes graphical representations of the synthetic workflow to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydropyran moiety is a prevalent scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The bromoethyl side chain provides a reactive handle for further molecular elaboration through nucleophilic substitution and other coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. This guide outlines a robust and accessible synthetic route and provides comprehensive characterization data to support its use in research and development.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. This transformation can be efficiently achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Synthetic Workflow

The overall synthetic process is a single-step transformation from a commercially available starting material.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-(tetrahydropyran-4-yl)ethanol using PBr₃

This protocol is based on established procedures for the bromination of primary alcohols.[1][2][3]

Materials:

-

2-(tetrahydropyran-4-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-(tetrahydropyran-4-yl)ethanol (1.0 eq.) dissolved in anhydrous diethyl ether or dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.33-0.4 eq.) is added dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data

The successful synthesis of this compound is confirmed by a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO | [4] |

| Molecular Weight | 193.08 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 224 °C | |

| Density | 1.302 g/cm³ | |

| CAS Number | 4677-20-7 | [4] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 3.8 | m | 2H | -CH₂-O- (axial) |

| ~3.5 - 3.4 | t | 2H | -CH₂-Br |

| ~3.3 - 3.2 | m | 2H | -CH₂-O- (equatorial) |

| ~1.9 - 1.8 | q | 2H | -CH₂-CH₂-Br |

| ~1.7 - 1.5 | m | 1H | -CH- (methine proton on THP ring) |

| ~1.6 - 1.4 | m | 2H | THP ring protons (axial) |

| ~1.3 - 1.1 | m | 2H | THP ring protons (equatorial) |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~68.0 | -CH₂-O- |

| ~39.0 | -CH₂-CH₂-Br |

| ~35.0 | -CH- (methine carbon on THP ring) |

| ~34.0 | -CH₂-Br |

| ~32.0 | THP ring carbons |

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1450-1470 | Medium | C-H bending (alkane) |

| 1100-1050 | Strong | C-O-C stretching (ether) |

| 650-550 | Strong | C-Br stretching |

3.2.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 192/194 | [M]⁺• (Molecular ion peak, bromine isotopes) |

| 113 | [M - Br]⁺ |

| 97 | [C₅H₉O]⁺ (Tetrahydropyranylmethyl cation) |

| 85 | [C₅H₉O]⁺ - H₂ |

Logical Flow for Spectroscopic Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Spectroscopic and Synthetic Profile of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(2-Bromoethyl)tetrahydropyran. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry, and by comparison with known data for analogous structures such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.95 | ddd | 2H | H-2e, H-6e |

| ~3.40 | t | 2H | -CH₂-Br |

| ~3.35 | td | 2H | H-2a, H-6a |

| ~1.85 | q | 2H | -CH₂-CH₂-Br |

| ~1.70 | m | 1H | H-4 |

| ~1.60 | dm | 2H | H-3e, H-5e |

| ~1.30 | qd | 2H | H-3a, H-5a |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~67.5 | C-2, C-6 |

| ~38.0 | -CH₂-CH₂-Br |

| ~35.0 | C-4 |

| ~32.5 | -CH₂-Br |

| ~32.0 | C-3, C-5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1470-1440 | Medium | C-H bending (alkane) |

| 1100-1050 | Strong | C-O-C stretching (ether) |

| 650-550 | Medium-Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 194/192 | Low | [M]⁺ (Molecular ion, Br isotopes) |

| 113 | High | [M - Br]⁺ |

| 95 | Medium | [M - CH₂CH₂Br]⁺ |

| 81/79 | Medium | [Br]⁺ |

| 57 | High | [C₄H₉]⁺ (from fragmentation of the ring) |

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound from a commercially available precursor, 2-(tetrahydropyran-4-yl)ethanol, and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This two-step synthesis involves the preparation of the precursor alcohol followed by its bromination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-yl)acetate.

-

Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).

-

Procedure:

-

A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can be purified by column chromatography on silica gel.

-

Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol

-

Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine (1.5 equivalents) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via direct infusion or gas chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Safety and Handling of 4-(2-Bromoethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(2-Bromoethyl)tetrahydropyran (CAS No: 4677-20-7), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized as an intermediate in the synthesis of more complex molecules, including potential antiviral and antibacterial agents. Its chemical structure consists of a tetrahydropyran ring substituted with a bromoethyl group.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4677-20-7 | |

| Molecular Formula | C7H13BrO | |

| Molecular Weight | 193.08 g/mol | |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 224 °C | ChemicalBook |

| Density | 1.302 g/cm³ | ChemicalBook |

| Flash Point | 89 °C | ChemicalBook |

| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | ChemicalBook |

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Danger |

Precautionary Statements:

-

P260: Do not breathe vapours.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P310: Immediately call a POISON CENTER/doctor.

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

Handling

-

Avoid all direct contact with the substance.

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation and spread of mists in the air.

-

Use personal protective equipment (PPE) as detailed in Section 5.

Storage

-

Store in a cool, well-ventilated area.

-

Keep the container tightly closed and in its original packaging.

-

This compound is light-sensitive and should be protected from light.

First Aid Measures

In case of accidental exposure, immediate medical attention is required.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Skin Contact | Remove all contaminated clothing and footwear immediately. Drench the affected skin with running water for at least 10 minutes. Transfer to a hospital if burns or symptoms of poisoning are present. |

| Eye Contact | Bathe the eye with running water for 15 minutes. Transfer to a hospital for specialist examination. |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. Give one cup of water to drink every 10 minutes. If the person is unconscious, check for breathing and apply artificial respiration if necessary. Transfer to a hospital as soon as possible. |

| Inhalation | Remove the casualty from exposure, ensuring your own safety. If conscious, ensure the casualty sits or lies down. If unconscious and breathing is okay, place them in the recovery position. Transfer to a hospital as soon as possible. |

Potential Symptoms of Exposure:

-

Skin contact: Blistering and progressive ulceration may occur if not treated immediately.

-

Eye contact: Corneal burns and permanent damage are possible.

-

Ingestion: Corrosive burns may appear around the lips, and blood may be vomited.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

-

Eye Protection: Tightly fitting safety goggles. An eye bath should be readily available.

-

Hand Protection: Impermeable gloves.

-

Skin Protection: Impermeable protective clothing.

-

Respiratory Protection: A self-contained breathing apparatus must be available in case of an emergency.

Stability and Reactivity

-

Reactivity: Stable under recommended transport or storage conditions.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Heat and light.

-

Materials to Avoid: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon dioxide, carbon monoxide, and hydrogen bromide gas may be emitted.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal.

Disposal Considerations

Transfer the waste material to a suitable container and arrange for collection by a specialized disposal company. All disposal operations must be in accordance with local, state, and federal regulations.

Illustrative Experimental Protocol: Williamson Ether Synthesis

The following is a representative protocol for an ether synthesis reaction using this compound as an alkylating agent. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize a 4-(2-alkoxyethyl)tetrahydropyran derivative via Williamson ether synthesis.

Materials:

-

This compound

-

An alcohol (e.g., phenol)

-

A strong base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the strong base (e.g., sodium hydride) portion-wise to the stirred solution.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

-

Alkylation Reaction:

-

To the freshly prepared alkoxide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Visualizations

Caption: Safety and handling workflow for this compound.

Caption: Illustrative workflow for Williamson ether synthesis.

Commercial Availability and Synthetic Guide for 4-(2-Bromoethyl)tetrahydropyran: A Key Building Block for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-(2-Bromoethyl)tetrahydropyran, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Furthermore, this guide details a reliable, two-step synthetic protocol for its preparation from commercially available starting materials, and contextualizes its application in the development of targeted therapeutics, such as PARP inhibitors for cancer therapy.

Commercial Availability

This compound (CAS No. 4677-20-7) is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. Pricing and lead times can vary between suppliers and are dependent on the quantity required. For bulk quantities, it is advisable to request a quote directly from the suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific (Fisher Scientific) | 97% | 250 mg, 1 g |

| ChemUniverse | 97% | 100 mg, 250 mg, 1 g, Bulk |

| BLD Pharm | - | Inquire for details |

| Parchem | - | Bulk/Custom |

Synthetic Protocols

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate. The first step involves the reduction of the ester to the corresponding alcohol, 2-(tetrahydropyran-4-yl)ethanol. The subsequent step is the bromination of this alcohol to yield the final product.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

This procedure outlines the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to 2-(tetrahydropyran-4-yl)ethanol using lithium aluminum hydride (LiAlH4).

Experimental Protocol:

-

A suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional hour.

-

To quench the excess LiAlH4, ethyl acetate (20 mL) is slowly and carefully added dropwise to the reaction mixture at 0 °C.

-

Following the quench, a 10% aqueous solution of sodium hydroxide (NaOH) is added, and the resulting mixture is stirred for 30 minutes.

-

The reaction mixture is then filtered through a pad of Celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol as a colorless oil (Yield: ~96%).

Step 2: Synthesis of this compound

This procedure details the bromination of 2-(tetrahydropyran-4-yl)ethanol using phosphorus tribromide (PBr3) in an SN2 reaction, which typically proceeds with inversion of configuration.

Experimental Protocol:

-

A solution of 2-(tetrahydropyran-4-yl)ethanol (e.g., 1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise to the stirred solution at 0 °C. The reaction is exothermic and the addition should be controlled to maintain the temperature.

-

The reaction mixture is stirred at 0 °C for a period of 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Stability and Storage of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Bromoethyl)tetrahydropyran. While specific quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes information from safety data sheets, general knowledge of tetrahydropyran and alkyl bromide chemistry, and established principles of pharmaceutical stability testing. The guide outlines potential degradation pathways, recommended handling procedures, and detailed, albeit generalized, experimental protocols for conducting forced degradation studies to establish a stability-indicating profile. This information is intended to assist researchers and drug development professionals in ensuring the integrity and proper handling of this compound in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a stable tetrahydropyran (THP) ring with a reactive bromoethyl side chain, making it a versatile intermediate. The stability of such a reagent is paramount to ensure the reproducibility of synthetic procedures and the purity of the resulting products. This guide addresses the key aspects of stability, storage, and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4677-20-7 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 224 °C | |

| Flash Point | 89 °C | |

| Density | 1.302 g/cm³ |

Stability Profile

This compound is generally stable under recommended storage conditions. However, like many alkyl bromides and ethers, it is susceptible to degradation under certain environmental stresses.

General Stability

Under normal, ambient conditions in a tightly sealed container, this compound is considered stable. The primary concerns for its stability are exposure to heat, light, and strong chemical reagents.

Degradation Pathways

The molecule possesses two primary sites for potential degradation: the carbon-bromine bond and the ether linkage within the tetrahydropyran ring.

The bromoethyl group can undergo nucleophilic substitution by water (hydrolysis), particularly under neutral to basic conditions, to form the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydropyran, and hydrobromic acid. The ether linkage of the tetrahydropyran ring is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions, especially at elevated temperatures.

Exposure to high temperatures can lead to the decomposition of this compound. Thermal degradation of brominated compounds can result in the elimination of hydrogen bromide (HBr). In the presence of oxygen, combustion can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.

Alkyl bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can generate radical species that may lead to a variety of degradation products.

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.

A summary of the expected stability of this compound under various stress conditions is provided in Table 2.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potential degradation of the THP ring at elevated temperatures. | 5-hydroxypentanal derivatives, 4-(2-bromoethyl)-1,5-pentanediol |

| Basic Hydrolysis | Susceptible to hydrolysis of the C-Br bond. | 4-(2-hydroxyethyl)tetrahydropyran, bromide ions |

| Oxidative Stress | Potential for oxidation. | Various oxidized species |

| Thermal Stress | Decomposes at elevated temperatures. | Hydrogen bromide, carbon monoxide, carbon dioxide |

| Photolytic Stress | Susceptible to degradation under UV light. | Radical species, 4-ethyltetrahydropyran, brominated byproducts |

Storage and Handling

Proper storage and handling are crucial for maintaining the quality and stability of this compound.

Recommended Storage Conditions

Based on available safety data sheets, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool place. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Protect from light; store in an amber or opaque container. |

| Container | Keep container tightly closed. |

| Ventilation | Store in a well-ventilated area. |

Handling Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when transferring the material.

Experimental Protocols for Stability Testing

To definitively determine the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. The following are generalized protocols based on ICH guidelines.[3][4][5]

Objective

The primary objective of a forced degradation study is to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop an analytical method that can resolve the parent compound from these degradants.

Analytical Methodology

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, should be developed and validated. The method should be capable of separating this compound from all its potential degradation products.

Forced Degradation Experimental Protocols

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60 °C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

-

Place a sample of solid or neat liquid this compound in a controlled temperature oven at 70 °C for 48 hours.

-

After exposure, dissolve an accurately weighed amount of the sample in a suitable solvent to achieve a concentration of 1 mg/mL.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

-

Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

Caption: A generalized workflow for conducting a forced degradation study of a chemical substance.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary risks to its stability arise from exposure to high temperatures, light, and incompatible chemicals such as strong acids and oxidizing agents. To ensure the integrity of this valuable synthetic intermediate, it is imperative to adhere to the recommended storage conditions of a cool, dark, and well-ventilated environment in a tightly sealed container, preferably under an inert atmosphere. For critical applications in drug development, conducting forced degradation studies to establish a comprehensive stability profile and a validated stability-indicating analytical method is strongly recommended. The protocols and information provided in this guide serve as a foundational resource for researchers to handle and assess the stability of this compound effectively.

References

4-(2-Bromoethyl)tetrahydropyran: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)tetrahydropyran is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a reactive primary alkyl bromide and a stable tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The bromoethyl group serves as a versatile handle for introducing the tetrahydropyran-ethyl fragment into a wide range of molecular architectures through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, positioning it as a key building block for drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4677-20-7 | [2] |

| Molecular Formula | C₇H₁₃BrO | [2] |

| Molecular Weight | 193.08 g/mol | [2] |

| Boiling Point | 224 °C | [3] |

| Density | 1.302 g/cm³ | [3] |

| Flash Point | 89 °C | [3] |

Core Synthetic Applications

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions with a range of nucleophiles. These reactions provide a straightforward method for introducing the 4-(2-ethyl)tetrahydropyran motif. A general workflow for these reactions is depicted below.

Caption: General workflow for nucleophilic substitution reactions.

1. Reactions with Amine Nucleophiles:

The alkylation of primary and secondary amines with this compound is a common method for preparing substituted amines. These products are often intermediates in the synthesis of biologically active molecules.

Table 2: Representative Reaction of this compound with an Amine

| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |

| This compound | Piperidine | K₂CO₃ | DMF | 80 °C | 12 h | >90% (estimated) |

Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)tetrahydropyran

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this suspension, add piperidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired product.

2. Reactions with Phenolic Nucleophiles:

Phenols can be O-alkylated with this compound under basic conditions to form the corresponding aryl ethers.

Table 3: Representative Reaction of this compound with a Phenol

| Reactant | Nucleophile | Base | Solvent | Temperature | Time | Yield |

| This compound | 4-Fluorophenol | K₂CO₃ | Acetonitrile | Reflux | 8 h | High (estimated) |

Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenoxy)ethyl)tetrahydropyran

-

To a stirred suspension of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.1 eq) in acetonitrile.

-

Heat the reaction mixture to reflux and stir for 8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

3. Reactions with Other Heteroatom Nucleophiles:

Thiols and azides also serve as effective nucleophiles in reactions with this compound. The resulting thioethers and alkyl azides are valuable synthetic intermediates.

Table 4: Reactions with Thiol and Azide Nucleophiles

| Nucleophile | Base | Solvent | Product |

| Thiophenol | Et₃N | DMF | 4-(2-(Phenylthio)ethyl)tetrahydropyran |

| Sodium Azide | - | DMF/H₂O | 4-(2-Azidoethyl)tetrahydropyran |

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)tetrahydropyran

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude product.

-

The crude azide can often be used in subsequent steps without further purification.

Grignard Reagent Formation and Reactions

The bromo- functionality of this compound allows for the formation of the corresponding Grignard reagent, a powerful carbon nucleophile. This opens up possibilities for carbon-carbon bond formation.

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Formation of 4-(2-(Magnesiobromo)ethyl)tetrahydropyran and Reaction with an Aldehyde

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

-

The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[4]

-

Cool the reaction mixture to 0 °C.

-

Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography.

Applications in Drug Discovery and Development

The tetrahydropyran moiety is a common feature in many biologically active compounds, and this compound serves as a key building block for introducing this valuable scaffold.

Synthesis of Sigma Receptor Ligands

Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors are of significant interest in drug discovery.[2] The 4-(2-ethyl)tetrahydropyran group can be found in some sigma receptor ligands.[5][6][7] The synthesis of such compounds can be envisioned through the alkylation of a suitable amine precursor with this compound.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists have applications as antiemetics and antidepressants.[8] The tetrahydropyran ring is a structural component of some NK1 receptor antagonists.[3][9] Synthetic routes towards these molecules may involve the use of this compound or derivatives thereof to construct the core structure.

Precursor for PET Radiotracers

The development of positron emission tomography (PET) tracers is crucial for in vivo imaging in medical diagnostics.[10] The bromoethyl group of this compound can be displaced by [¹⁸F]fluoride to synthesize [¹⁸F]-labeled PET tracers containing the tetrahydropyran moiety.[11] This allows for the non-invasive study of biological processes and the distribution of drugs in the body.

Caption: Synthesis of a potential PET tracer precursor.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its ability to readily undergo nucleophilic substitution and form a Grignard reagent provides synthetic chemists with a powerful tool for the introduction of the tetrahydropyran-ethyl moiety. The prevalence of the tetrahydropyran scaffold in medicinally relevant molecules underscores the importance of this reagent in the development of new therapeutics, including sigma receptor ligands, NK1 receptor antagonists, and PET imaging agents. The experimental protocols provided in this guide offer a practical foundation for the utilization of this compound in a variety of synthetic applications.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold [ouci.dntb.gov.ua]

- 6. air.unimi.it [air.unimi.it]

- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. data.epo.org [data.epo.org]

An In-depth Technical Guide to Tetrahydropyran-Containing Molecules in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision aimed at optimizing physicochemical and pharmacokinetic properties. The THP moiety is not merely a passive linker but an active contributor to a molecule's drug-like characteristics, influencing everything from solubility and metabolic stability to target engagement.[3] This guide provides a technical overview of the THP scaffold's advantages, highlights its presence in successful pharmaceuticals, details relevant synthetic protocols, and illustrates its role in modulating biological pathways.

Physicochemical Properties and Advantages in Drug Design

The utility of the THP ring in drug discovery stems from its unique combination of properties that address common challenges in lead optimization.

-

Bioisosterism and Polarity Modulation : The THP ring is often employed as a bioisostere of a cyclohexane ring.[3] The replacement of a methylene (-CH2-) group with an oxygen atom introduces polarity, which can significantly reduce the lipophilicity (logP) of a compound. This modification can lead to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Hydrogen Bonding Capability : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors.[3] This can lead to enhanced binding affinity and selectivity.

-

Conformational Rigidity : As a cyclic ether, the THP scaffold has a more constrained conformation compared to a linear ether, which reduces the entropic penalty upon binding to a target.[3] This conformational rigidity helps to lock the molecule into a bioactive conformation, improving potency.

-

Metabolic Stability : The THP ring is generally stable to metabolic degradation, making it an attractive feature for improving the half-life of a drug candidate.[4]

A comparison of key physicochemical properties of the THP scaffold against a common bioisostere is presented below.

| Property | Tetrahydropyran (THP) | Cyclohexane |

| Molecular Weight ( g/mol ) | 86.13 | 84.16 |

| logP (Octanol/Water) | 0.95 | ~3.44 |

| Hydrogen Bond Acceptors | 1 | 0 |

| Solubility in Water | >80.2 g/L at 25°C[5] | 0.057 g/L at 25°C |

Case Studies: Approved Drugs Featuring the Tetrahydropyran Scaffold

The strategic incorporation of the THP moiety has contributed to the success of numerous FDA-approved drugs across various therapeutic areas.

Gilteritinib (Xospata®)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] The THP-amine substituent plays a crucial role in its pharmacological profile.[3]

| Parameter | Value | Target(s) |

| IC50 (FLT3) | 0.29 nM | FLT3 Kinase |

| IC50 (AXL) | 0.73 nM | AXL Receptor Tyrosine Kinase |

| Indication | Acute Myeloid Leukemia (AML) | N/A |

Venetoclax (Venclexta®)

Venetoclax is a B-cell lymphoma 2 (Bcl-2) inhibitor used to treat chronic lymphocytic leukemia (CLL). During its development, the replacement of a morpholine ring with a THP-containing moiety was a key step in achieving selectivity for Bcl-2 over Bcl-XL, which was crucial for mitigating toxicity.[3]

| Parameter | Value | Target(s) |

| Ki (Bcl-2) | <0.01 nM | B-cell lymphoma 2 |

| Ki (Bcl-XL) | 48 nM | B-cell lymphoma-extra large |

| Indication | Chronic Lymphocytic Leukemia (CLL) | N/A |

Omarigliptin (Marizev®)

Omarigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of its complex THP core is a notable example of advanced organic chemistry in pharmaceutical manufacturing.[3]

| Parameter | Value | Target(s) |

| IC50 (DPP-4) | 1.6 nM | Dipeptidyl peptidase-4 |

| Indication | Type 2 Diabetes | N/A |

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling pathway, which is targeted by the THP-containing drug, Gilteritinib. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting cancer cell proliferation and survival. Gilteritinib inhibits this aberrant signaling.

Synthetic Strategies and Experimental Protocols

The construction of the THP ring is a common objective in organic synthesis, with several reliable methods available to chemists.[6][7] The choice of method often depends on the desired substitution pattern and stereochemistry.

Common Synthetic Methods

-

Prins Cyclization : An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[6][8]

-

Oxa-Michael Addition (Intramolecular) : The cyclization of a hydroxy-α,β-unsaturated carbonyl compound to form a THP ring.[6]

-

Hetero-Diels-Alder Reaction : A [4+2] cycloaddition between a diene and an aldehyde or ketone to construct the dihydropyran ring, which can then be hydrogenated.[7]

-

Palladium-Catalyzed Alkoxycarbonylation : Cyclization involving a palladium catalyst to form the THP ring.[6]

Generalized Experimental Protocol: Intramolecular Oxa-Michael Addition

This protocol describes a general procedure for the synthesis of a substituted tetrahydropyran via an intramolecular oxa-Michael addition, a common strategy in medicinal chemistry.

Objective: To synthesize a 2,6-disubstituted tetrahydropyran from a linear hydroxy-enone precursor.

Materials:

-

(E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq)

-

Potassium carbonate (K2CO3, 1.5 eq)

-

Methanol (MeOH, 0.1 M)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the (E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq).

-

Dissolve the starting material in methanol (to a concentration of 0.1 M).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature (approx. 25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydropyran product.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The workflow for this synthetic approach can be visualized as follows.

Conclusion

The tetrahydropyran scaffold is a powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, including reduced lipophilicity, hydrogen bonding capability, and metabolic stability, make it a valuable building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the THP moiety in a range of approved drugs, such as Gilteritinib and Venetoclax, underscores its importance. A thorough understanding of the synthetic methodologies available for its construction allows for the rational design and efficient synthesis of new chemical entities, paving the way for the next generation of innovative medicines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

Methodological & Application

Synthesis of Novel Heterocycles Using 4-(2-Bromoethyl)tetrahydropyran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel nitrogen- and oxygen-containing heterocycles, including spirocyclic systems, utilizing the versatile building block, 4-(2-bromoethyl)tetrahydropyran. The tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The bromoethyl side chain of the title compound serves as a reactive handle for various nucleophilic substitution and cyclization reactions, enabling the construction of diverse heterocyclic frameworks.

Synthesis of N-Substituted Piperidine and Pyrrolidine Analogs

The reaction of this compound with primary and secondary amines is a straightforward approach to novel piperidine and pyrrolidine analogs. The bromoethyl group facilitates efficient SN2 reactions with amine nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

General N-Alkylation Protocol

A primary or secondary amine is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. This compound is then added, and the reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine

-

Materials: this compound, Benzylamine, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of benzylamine (1.1 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Representative Data for N-Alkylation Reactions

| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine | 16 | 85 |

| 2 | Morpholine | 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)morpholine | 18 | 78 |

| 3 | Aniline | N-Phenyl-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)amine | 24 | 65 |

Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidine] Derivatives

Intramolecular cyclization provides an efficient route to spirocyclic heterocycles. By first reacting this compound with an appropriate bifunctional nucleophile, a subsequent intramolecular reaction can lead to the formation of a spirocyclic system. For the synthesis of spiro-pyrrolidines, an amino acid ester can be used as the initial nucleophile.

Protocol for Spiro-Pyrrolidine Synthesis

The synthesis begins with the N-alkylation of an amino acid ester, such as glycine ethyl ester, with this compound. The resulting intermediate can then undergo an intramolecular Dieckmann condensation or a similar cyclization reaction to form the spiro-pyrrolidinone, which can be further reduced to the corresponding spiro-pyrrolidine.

Experimental Protocol: Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidin]-5'-one

-

Step 1: N-Alkylation

-

Follow the general N-alkylation protocol described in section 1.1, using glycine ethyl ester hydrochloride as the amine nucleophile and an additional equivalent of base.

-

-

Step 2: Intramolecular Cyclization

-

Dissolve the purified product from Step 1 in anhydrous toluene.

-

Add a strong base, such as sodium ethoxide (1.1 equiv.), to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

-

Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the spiro-pyrrolidinone.

-

Synthesis of Fused Oxepine Derivatives

While this compound itself does not directly lead to fused oxepines, a conceptually related starting material, 4-(2-bromoethyl)oxepine, can be used to synthesize fused heterocyclic systems. The bromoethyl group allows for initial modification, followed by intramolecular cyclization involving the oxepine ring.

Conceptual Pathway to Fused Oxepine-Azepine Systems

The synthesis would involve the initial reaction of 4-(2-bromoethyl)oxepine with a primary amine to form an N-substituted aminoethyl-oxepine intermediate. Subsequent intramolecular cyclization, promoted by a base, would lead to the formation of a fused oxepine-azepine derivative.[1]

Visualizations

Caption: General experimental workflow for the synthesis of heterocycles.

Caption: Reaction pathways for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of N-substituted piperidine and pyrrolidine analogs, as well as more complex spirocyclic systems. The adaptability of these methods allows for the creation of diverse chemical libraries for drug discovery and development programs.

References

N-Alkylation of Amines with 4-(2-Bromoethyl)tetrahydropyran: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with 4-(2-bromoethyl)tetrahydropyran. This reaction is a valuable tool for the introduction of the tetrahydropyran-4-ylethyl moiety, a common structural motif in pharmacologically active compounds, imparting favorable physicochemical properties such as increased solubility and metabolic stability.

The N-alkylation of amines with alkyl halides is a classic and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group. A key challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2] This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[1][2]

Several strategies can be employed to favor the desired mono-alkylation product. Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the primary amine.[1] Additionally, the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to neutralize the hydrobromic acid formed during the reaction.[3][4] Cesium carbonate has been reported to be particularly effective in promoting selective mono-N-alkylation, a phenomenon attributed to the "cesium effect".[5][6][7][8]

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with alkyl bromides. While specific data for this compound is limited in publicly available literature, these examples provide a strong predictive framework for reaction outcomes.

| Entry | Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| 1 | Benzylamine | n-Butyl bromide | Et₃N | DMF | 20-25 | 9 | 76 | [3] |

| 2 | Benzylamine | n-Butyl bromide | DIPEA | DMF | 20-25 | 8 | 77 | [3] |

| 3 | p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 12 | 95 | [7] |

| 4 | Aniline | n-Butyl bromide | Cs₂CO₃ | DMF | 60 | 5 | 85 | [7] |

| 5 | Aniline | Benzyl bromide | Cs₂CO₃ | DMF | 55 | 12 | 92 | [7] |

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a generalized method for the N-alkylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 2.0 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF or MeCN to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

-

Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the amine.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

Mandatory Visualizations

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]